molecular formula C22H27N3OS2 B2843675 (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline CAS No. 905781-48-8

(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2843675
CAS No.: 905781-48-8
M. Wt: 413.6
InChI Key: DQHWHYOHECWVJG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline: is a synthetic organic compound that features a thiazole ring, a morpholine moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline likely involves multiple steps, including the formation of the thiazole ring, the introduction of the morpholine group, and the attachment of the thiophene moiety. Typical synthetic routes might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Thiophene Group: This could be done via cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods: Industrial production would scale up these laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or the morpholine moiety, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Medicine: Given its structural features, the compound might be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry: In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Morpholine Derivatives: Compounds such as morphine and its analogs.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.

Uniqueness: The combination of these three moieties in a single molecule is unique and could confer distinct biological activities not seen in simpler analogs. This uniqueness might make the compound a valuable lead in drug discovery.

Feel free to adapt this framework with specific details as you gather more information about the compound

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS2/c1-17-6-7-19(18(2)15-17)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWHYOHECWVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.